Mordant Black 56

Description

Historical Evolution of Azo Dyes and Mordant Dye Chemistry

The practice of dyeing textiles is an ancient art, with evidence of dyed fabrics found in Egyptian tombs dating back thousands of years. bldpharm.com For centuries, all dyes were derived from natural sources, such as plants and insects. bldpharm.comchemicalbook.com Many of these natural colorants were mordant dyes, which require a secondary substance—a mordant—to bind the color to the fabric. chemicalbook.com Mordants, typically polyvalent metal ions like those from alum (aluminum) or iron, were used in Egypt and India from early times to fix dyes and alter their final shades. molbase.cnchemicalbook.comepa.gov For example, the natural dye alizarin (B75676), extracted from the madder root, produces a fast red color on an aluminum mordant and a purplish-black on an iron mordant. chemicalbook.com

The 19th century marked a pivotal shift from natural to synthetic dyes, beginning with William Henry Perkin's accidental discovery of mauveine in 1856. chemicalbook.commarketpublishers.com This discovery catalyzed intense research into synthetic colorants derived from coal tar. A crucial development in this era was the discovery of the diazotization reaction by Johann Peter Griess in 1858, which laid the foundation for azo dye chemistry. marketpublishers.com Azo dyes, characterized by the -N=N- functional group, became the largest and most versatile class of synthetic dyes due to their straightforward synthesis and the wide range of colors achievable. The first azo dye, Aniline (B41778) Yellow, was produced in the early 1860s, and by the end of the century, azo dyes constituted about 70% of all known dyes.

The rise of synthetic dyes also impacted mordant chemistry. The synthesis of alizarin from coal-tar anthracene (B1667546) in 1868 was a major milestone, representing the first chemical synthesis of a natural vegetable dye. chemicalbook.com Around 1850, chromium salts were found to be superior mordants, providing excellent dye retention, and they remain widely used today, particularly for wool. bldpharm.com Synthetic mordant dyes, often called chrome dyes, were developed from acid dye structures and offered high fastness properties.

Classification and Structural Characteristics of Mordant Dyes within Dye Chemistry

Mordant dyes are a class of colorants that have no direct affinity for textile fibers. Their application relies on a mordant, which acts as a chemical bridge between the dye molecule and the fiber. molbase.cn This process involves the formation of a coordination complex between the dye and a polyvalent metal ion from the mordant. molbase.cn This complex, known as a "lake," is an insoluble precipitate that becomes trapped within the fiber, resulting in high wash and light fastness. molbase.cnepa.gov

Classification: Mordant dyes can be classified in several ways:

By Source: They can be either natural (e.g., alizarin) or synthetic (e.g., Mordant Black 56).

By Chemical Structure: Like other dyes, they are classified by their chromophore. This compound is a monoazo dye. ineris.fr Other common structures include anthraquinones.

By Application Method: The mordanting process can be performed in three ways:

Pre-mordanting (onchrome): The fiber is treated with the mordant first, followed by the dye. molbase.cn

Meta-mordanting (metachrome): The mordant is added directly to the dyebath along with the dye. molbase.cn

Post-mordanting (afterchrome): The fiber is dyed first and then treated with the mordant. molbase.cn This is the most common method for synthetic chrome dyes.

Structural Characteristics: The defining structural feature of a mordant dye is its ability to act as a chelating agent. Chelation is the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal atom. In mordant dyes, the dye molecule is the ligand, and the metal ion comes from the mordant.

For chelation to occur, the dye molecule must possess specific functional groups in a precise spatial arrangement. The most common groups are hydroxyl (-OH) and carboxyl (-COOH) groups positioned ortho (adjacent) to the azo group (-N=N-). These groups can donate lone pairs of electrons to the metal ion (e.g., Cr³⁺), forming a stable chelate ring structure. This complex formation is critical for the dye's function, as it creates a large, insoluble molecule that is physically and chemically bound to the fiber. molbase.cn The type of metal mordant used can significantly influence the final color of the dyed fabric. bldpharm.com

| Property | Value |

|---|---|

| C.I. Name | This compound |

| C.I. Number | 16710 |

| CAS Number | 5851-02-5 |

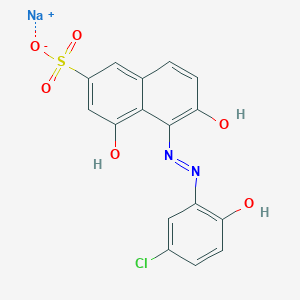

| Molecular Formula | C₁₆H₁₀ClN₂NaO₆S |

| Molecular Weight | 416.77 g/mol |

| Chemical Class | Monoazo |

Contemporary Research Significance of this compound in Advanced Chemical Studies

While many mordant dyes, such as Eriochrome Black T (Mordant Black 11), are well-studied for their applications as metal indicators in complexometric titrations, specific advanced research focusing solely on this compound is not extensively documented in public scientific literature. Its primary role remains within the dyeing industry.

However, its significance in contemporary chemical studies can be understood through its representative chemical structure. As a classic monoazo chrome dye, this compound serves as a model compound for fundamental research in several areas:

Dye Synthesis and Reaction Mechanisms: Its two-step synthesis—diazotization followed by azo coupling—is a classic example of electrophilic aromatic substitution and is fundamental to organic chemistry education and research. ineris.fr

Coordination Chemistry: The interaction between the dye's chelating groups and various metal ions is a subject of study in coordination chemistry. Understanding the stability, structure, and spectral properties of these metal-dye complexes is crucial for developing dyes with improved fastness and specific color characteristics.

Environmental Chemistry: Like other azo dyes, the environmental fate and degradation of this compound are of potential interest. Research into the biodegradability of azo dyes and the development of advanced oxidation processes for treating textile effluents often uses such compounds as substrates to test the efficacy of new methods.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H10ClN2NaO6S |

|---|---|

Molecular Weight |

416.8 g/mol |

IUPAC Name |

sodium;5-[(5-chloro-2-hydroxyphenyl)diazenyl]-4,6-dihydroxynaphthalene-2-sulfonate |

InChI |

InChI=1S/C16H11ClN2O6S.Na/c17-9-2-4-12(20)11(6-9)18-19-16-13(21)3-1-8-5-10(26(23,24)25)7-14(22)15(8)16;/h1-7,20-22H,(H,23,24,25);/q;+1/p-1 |

InChI Key |

CMSBLBDJAOLNIT-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)[O-])O)N=NC3=C(C=CC(=C3)Cl)O)O.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Mordant Black 56

Fundamental Principles of Azo Coupling and Diazotization in Mordant Black 56 Synthesis

The synthesis of this compound, like most azo dyes, relies on a well-established two-step chemical process: diazotization followed by azo coupling worlddyevariety.comekb.egnih.gov. These reactions are cornerstones of industrial organic chemistry, enabling the creation of a vast array of colored compounds worlddyevariety.com.

The initial step, diazotization , involves the conversion of a primary aromatic amine into a diazonium salt (Ar-N₂⁺). This is typically achieved by reacting the amine with nitrous acid, generated in situ from sodium nitrite (B80452) and a mineral acid such as hydrochloric acid. The reaction is carried out under strictly controlled low temperatures, generally between 0°C and 5°C, to maintain the stability of the diazonium salt, which can be explosive when dry worlddyevariety.comekb.egnih.govajol.inforesearchgate.netgoogle.comresearchgate.netgoogle.comnih.goviipseries.org.

Following diazotization, the highly reactive diazonium salt undergoes azo coupling . In this step, the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound, known as the coupling component. This component is typically a phenol, naphthol, or aromatic amine, which readily undergoes electrophilic aromatic substitution. The reaction forms the characteristic azo bond (-N=N-), which serves as the primary chromophore responsible for the dye's color worlddyevariety.comekb.egnih.govajol.inforesearchgate.netresearchgate.netnih.goviipseries.orgresearchgate.net. For this compound, this fundamental reaction pathway dictates the formation of its specific molecular structure and color properties.

Precursor Chemistry and Reaction Pathways for this compound Formation

The synthesis of this compound is specifically achieved through the diazotization of 2-Amino-4-chlorophenol and the subsequent coupling with 4,6-Dihydroxynaphthalene-2-sulfonic acid Current time information in Bangalore, IN..

Diazo Component: 2-Amino-4-chlorophenol (ACP) (CAS No. 95-85-2) is a light brown crystalline solid smolecule.com. Its industrial synthesis typically begins with 2,5-dichloronitrobenzene, which undergoes alkaline hydrolysis to form 4-chloro-2-nitrophenol. This intermediate is then reduced, often using iron or hydrazine (B178648) with a catalyst, to yield the desired 2-Amino-4-chlorophenol smolecule.com.

Coupling Component: 4,6-Dihydroxynaphthalene-2-sulfonic acid (CAS No. 6357-93-3) is a naphthalene (B1677914) derivative characterized by two hydroxyl groups and a sulfonic acid group attached to the naphthalene ring ajabs.org. It appears as a white to light brown crystalline solid, soluble in water, and is crucial as a coupling agent in the synthesis of various azo dyes ajabs.org. Its preparation involves the sulfonation of 4,6-dihydroxynaphthalene using concentrated sulfuric acid under controlled temperature conditions ajabs.orgchemicalbook.com.

The reaction pathway proceeds as follows:

Diazotization: 2-Amino-4-chlorophenol is dissolved or suspended in an acidic medium and treated with sodium nitrite at low temperatures (0-5°C) to form the corresponding diazonium salt.

Azo Coupling: The diazonium salt solution is then added to a solution of 4,6-Dihydroxynaphthalene-2-sulfonic acid, typically maintained at a specific pH and temperature range. The coupling reaction occurs, forming the azo bond and yielding this compound. The sulfonic acid group aids in the solubility of the final dye, while the hydroxyl groups on the naphthalene ring are critical for the dye's mordant properties.

| Precursor Name | Chemical Formula | Molecular Weight ( g/mol ) | Appearance | Role in Synthesis |

| 2-Amino-4-chlorophenol (ACP) | C₆H₆ClNO | 143.57 | Light brown crystalline solid | Diazo component |

| 4,6-Dihydroxynaphthalene-2-sulfonic acid | C₁₀H₈O₅S | 240.23 | White to light brown crystalline solid | Coupling component |

Exploration of Novel Synthetic Routes and Analogues of this compound

While the primary synthesis route for this compound is well-established, research in azo dye chemistry continuously explores modifications and alternative pathways to enhance dye properties and environmental profiles. Although specific novel routes for this compound are not detailed in the available literature, general advancements in the field offer insights into potential directions.

Research into azo dyes has explored the incorporation of heterocyclic components, which can lead to improved dyeing and fastness properties compared to purely aromatic structures ajol.info. Furthermore, modifications aimed at enhancing solubility, such as refining processes and altering drying methods to produce hollow particles, have been successfully applied to related dyes like Mordant Black PV, leading to faster dissolution rates and improved handling sci-hub.se.

Analogues and related mordant dyes provide context for structural variations. For instance, Mordant Black 17 (CI No. 15705) is a related monoazo dye that forms chromium complexes and is used for black shades on polyamide substrates nih.govchempedia.infop2infohouse.org. Its synthesis involves the diazotization of 4-Amino-3-hydroxynaphthalene-1-sulfonic acid followed by coupling with Naphthalen-2-ol p2infohouse.org. Other mordant dyes, such as Mordant Black 13 , are synthesized through different chemical routes, like condensing aniline (B41778) with trihydroxyanthraquinones ontosight.ai. The diversity in precursors and coupling components allows for the fine-tuning of color shades and application properties within the mordant dye class.

Functionalization Strategies and Structural Modifications of this compound for Enhanced Properties

This compound, as a mordant dye, derives its enhanced properties from its ability to form stable complexes with metal ions, a process central to its functionalization and structural modification for improved performance ontosight.aiscientifictemper.comias.ac.in.

Metal Complexation and Mordanting: Mordant dyes possess specific functional groups, typically adjacent hydroxyl groups or a hydroxyl group alongside a carbonyl or azo group, that facilitate coordination with metal ions ontosight.aiias.ac.insemanticscholar.org. This metal complexation is the primary strategy for enhancing the dye's properties. Common mordants include salts of aluminum, chromium, iron, copper, and tin p2infohouse.orgontosight.aiscientifictemper.comias.ac.inslideshare.netsmolecule.comsdc.org.ukicrc.ac.irresearchgate.netresearchgate.netresearchgate.net.

The formation of these metal-dye complexes leads to significant improvements in:

Fastness Properties: The increased molecular size and rigidity of the metal-dye complex, compared to the free dye molecule, enhances its stability. This results in improved wash fastness, light fastness, and rub fastness sci-hub.sep2infohouse.orgontosight.aiscientifictemper.comslideshare.netsmolecule.comsdc.org.ukicrc.ac.irresearchgate.netresearchgate.net.

Color Characteristics: Metal coordination often induces a bathochromic shift (a shift towards longer wavelengths), leading to deeper and more intense colors smolecule.comsdc.org.ukresearchgate.net. Different metal ions can produce a range of hues, with some darkening or brightening the shades google.comslideshare.netsdc.org.uk.

Dye-Fiber Interaction: The complex enhances the dye's affinity and binding strength to textile fibers scientifictemper.comsmolecule.comresearchgate.netresearchgate.net.

The application of mordants can occur via different methods, including pre-mordanting (before dyeing), meta-mordanting (during dyeing), and post-mordanting (after dyeing). Post-mordanting, in particular, is often noted for yielding superior color strength and fastness properties ajol.inforesearchgate.netresearchgate.net.

Structural Modifications: Beyond metal complexation, the inherent structure of the azo dye can be modified. The presence and position of electron-donating or electron-withdrawing substituents on the aromatic rings can influence the electronic distribution within the molecule, thereby affecting its color and fastness properties iarc.frasm.org. For example, electron-withdrawing groups can sometimes enhance lightfastness worlddyevariety.com. The number of azo groups within a molecule also impacts stability, with polyazo dyes generally exhibiting greater stability than monoazo dyes ajol.info. While specific functionalizations of this compound are not extensively detailed, the general principles of azo dye chemistry provide a framework for understanding how such modifications could influence its performance.

Compound List:

this compound

2-Amino-4-chlorophenol

4,6-Dihydroxynaphthalene-2-sulfonic acid

Mordant Black 17

Naphthalen-2-ol

Mordant Black 13

Aniline

1,2,4-Trihydroxyanthraquinone

Mordant Black PV

Coordination Chemistry of Mordant Black 56 Complexes

Mechanistic Investigations of Mordant-Dye-Substrate Interactions

Specific mechanistic investigations detailing the interactions between Mordant Black 56, metal ions (such as Cr³⁺ or Cu²⁺), and substrates (like wool or silk) are not available in published literature.

Generally, the process for such o,o'-dihydroxy azo dyes involves a multi-step coordination mechanism. The dye is first applied to the substrate, typically under acidic conditions, where it is adsorbed onto the fiber. A metal salt, the mordant, is then introduced in a subsequent step (after-chroming) or simultaneously. The metal ion coordinates with the dye molecule and functional groups on the fiber surface. For this compound, which is produced from the coupling of diazotized 2-Amino-4-chlorophenol and 4,6-Dihydroxynaphthalene-2-sulfonic acid, the key coordination sites are the two hydroxyl groups positioned ortho to the azo linkage. These groups deprotonate to form a tridentate ligand that chelates the metal ion. This chelation forms a stable, bulky metal complex that is physically trapped within the fiber matrix, leading to high wash fastness. The interaction involves the formation of coordinate bonds between the metal ion and the oxygen atoms of the hydroxyl groups on the dye, as well as potential coordination with amino or carboxyl groups on the protein fiber, creating a robust dye-metal-fiber complex.

Ligand Field Theory and Metal Ion Complexation with this compound

There are no specific studies applying Ligand Field Theory (LFT) to the metal complexes of this compound.

In principle, LFT could be used to describe the electronic structure and predict the spectroscopic properties of this compound-metal complexes. As a tridentate ligand, this compound would create a specific ligand field around the central metal ion (e.g., Cr³⁺). This field would cause the splitting of the metal's d-orbitals into different energy levels. The magnitude of this splitting (Δ) would depend on the metal ion, its oxidation state, and the coordination geometry. The resulting d-d electronic transitions are responsible for the color of the final complex. For a Cr³⁺ (a d³ ion) complex in a pseudo-octahedral environment, LFT would predict specific absorption bands in the visible spectrum, corresponding to electrons being excited from lower-energy d-orbitals to higher-energy ones. The intense color and high stability of such complexes are a result of the chelate effect and the formation of strong covalent bonds between the metal and the dye ligand. Without experimental spectroscopic data (e.g., UV-Vis spectra), a quantitative LFT analysis, including the determination of the ligand field splitting parameter (Δo) and the Racah parameter (B), is not possible.

Thermodynamic and Kinetic Aspects of this compound Complex Stability

Quantitative data regarding the thermodynamic stability constants (log K) or the kinetics of complex formation for this compound are not documented in the available literature.

The kinetics of the complexation would involve the rate of ligand substitution, where water molecules in the metal's hydration sphere are replaced by the donor atoms of the dye. This process can be influenced by factors such as pH, temperature, and the nature of the substrate.

| Thermodynamic/Kinetic Parameter | General Principle for Mordant Dyes | Specific Data for this compound |

| Stability Constant (log K) | Generally high due to the chelate effect, indicating a strong metal-ligand bond. | Not Available |

| Gibbs Free Energy (ΔG) | Negative, indicating a spontaneous complexation process. | Not Available |

| Enthalpy (ΔH) | Typically negative (exothermic) due to bond formation. | Not Available |

| Entropy (ΔS) | Positive and favorable, driven by the release of solvent molecules. | Not Available |

| Rate of Formation | Dependent on ligand substitution kinetics, pH, and temperature. | Not Available |

Electrochemical Behavior and Redox Processes of this compound Metal Chelates

No electrochemical studies, such as cyclic voltammetry or polarography, have been published specifically for this compound or its metal chelates.

In general, azo dyes are electrochemically active, and their redox behavior is centered on the azo group (-N=N-). This group can be irreversibly reduced at an electrode surface, typically in a multi-electron, multi-proton process, to form a hydrazo derivative (-NH-NH-) which can be further cleaved to form two amine products. The reduction potential is highly dependent on the pH of the medium, shifting to more negative values as the pH increases, which indicates the involvement of protons in the reduction mechanism.

Advanced Spectroscopic Characterization of Mordant Black 56 and Its Derivatives

Vibrational Spectroscopy Applications (FTIR, Raman) for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of complex dyes like Mordant Black 56. rsc.orgnih.gov These methods probe the vibrational energy levels of molecules. uha.fr FTIR measures the absorption of infrared radiation by a sample, while Raman spectroscopy measures the inelastic scattering of monochromatic light, usually from a laser. thermofisher.com Together, they provide complementary information, as some vibrational modes may be more active in Raman than in IR, and vice versa. mdpi.com

For this compound, FTIR and Raman spectra can confirm the presence of key functional groups that define its structure as an azo dye. The characteristic N=N stretching of the azo group, the O-H stretching of the hydroxyl groups, C=C stretching within the aromatic rings, and the S=O stretching of the sulfonate group can all be identified. The analysis of these spectra provides a molecular fingerprint, allowing for qualitative identification and structural verification. biointerfaceresearch.comresearchgate.net Combining these techniques can provide a more complete picture of the kerogen's molecular structure and its thermal evolution. mdpi.com

Table 1: Characteristic Vibrational Frequencies for this compound Functional Groups This table is interactive. Click on the headers to sort the data.

| Functional Group | Bond | Vibrational Mode | Typical Wavenumber (cm⁻¹) (FTIR) | Typical Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|---|

| Hydroxyl | O-H | Stretching | 3200-3600 (broad) | 3200-3600 (weak) |

| Aromatic C-H | C-H | Stretching | 3000-3100 | 3000-3100 |

| Aromatic Ring | C=C | Stretching | 1450-1600 | 1450-1600 (strong) |

| Azo Group | N=N | Stretching | 1400-1450 (often weak) | 1400-1450 (strong) |

| Sulfonate | S=O | Asymmetric & Symmetric Stretching | 1150-1250 & 1030-1070 | 1150-1250 & 1030-1070 |

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for analyzing compounds with chromophores—the parts of a molecule responsible for its color. msu.edu Azo dyes, such as this compound, possess extensive conjugated systems involving their aromatic rings and the azo linkage, which act as strong chromophores. UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons to higher energy orbitals. pacificbiolabs.com

The UV-Vis spectrum of an azo dye typically displays intense absorption bands corresponding to two main types of electronic transitions:

π → π* transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically observed in the UV region and are responsible for the primary absorption characteristics of the aromatic system.

n → π* transitions: These are lower-energy transitions involving the promotion of a non-bonding electron (from the nitrogen atoms of the azo group) to a π* antibonding orbital. mdpi.com These transitions occur at longer wavelengths, often extending into the visible spectrum, and are highly influential on the perceived color of the dye. mdpi.com

For instance, the related compound Eriochrome Black T (Mordant Black 11) exhibits an absorbance peak at 566 nm. aatbio.com The position and intensity of these absorption maxima (λmax) are sensitive to the solvent environment and, crucially, to complexation with metal ions. The formation of a metal complex with this compound alters the electronic structure of the chromophore, leading to a significant shift in the absorption spectrum (a bathochromic or hypsochromic shift), which is the basis of its function as a metal indicator.

Table 2: Typical Electronic Transitions in Azo Dyes This table is interactive. Click on the headers to sort the data.

| Transition Type | Orbitals Involved | Typical Wavelength Region | Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | π bonding to π* antibonding | 200-400 nm (UV) | High (10,000-100,000 L mol⁻¹ cm⁻¹) |

| n → π* | Non-bonding to π* antibonding | >400 nm (Visible) | Low to Moderate (10-1,000 L mol⁻¹ cm⁻¹) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. nih.gov It provides information on the connectivity of atoms and their spatial relationships. For complex molecules like azo dyes, 1H, 13C, and 15N NMR are particularly informative. researchgate.net

A key structural feature of many azo dyes is the existence of azo-hydrazone tautomerism, an equilibrium between two isomeric forms. rsc.org NMR spectroscopy is a primary method for studying this equilibrium. rsc.org

1H NMR provides information about the chemical environment of protons, their connectivity through spin-spin coupling, and their spatial proximity through the Nuclear Overhauser Effect (NOE).

13C NMR reveals the number and type of carbon atoms in the molecule. researchgate.net

15N NMR is especially powerful for studying azo dyes, as the nitrogen atoms are directly involved in the azo-hydrazone equilibrium, and their chemical shifts are highly sensitive to the tautomeric form present. rsc.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are used to establish connectivities between atoms and analyze the conformation. chemrxiv.org For instance, HMBC can show correlations between protons and carbons separated by two or three bonds, helping to piece together the carbon skeleton, while NOESY can identify protons that are close in space, aiding in the determination of the dye's three-dimensional conformation and the stereochemistry of its metal complexes. researchgate.net

Table 3: Application of NMR Techniques for this compound Analysis This table is interactive. Click on the headers to sort the data.

| NMR Technique | Nuclei Probed | Information Obtained |

|---|---|---|

| 1H NMR | ¹H | Chemical environment of protons, spin-spin coupling |

| 13C NMR | ¹³C | Number and type of carbon atoms, chemical shifts |

| 15N NMR | ¹⁵N | Azo-hydrazone tautomerism, electronic structure at N atoms |

| 2D COSY | ¹H, ¹H | Proton-proton coupling networks (connectivity) |

| 2D HMBC | ¹H, ¹³C | Long-range proton-carbon correlations (structural assembly) |

| 2D NOESY | ¹H, ¹H | Through-space proton-proton interactions (conformation, stereochemistry) |

Mass Spectrometry Techniques (ESI-MS/MS, HR-Q-ToF-MS) for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition with high accuracy. For large, polar, and thermally labile molecules like this compound, "soft" ionization techniques such as Electrospray Ionization (ESI) are essential. ESI allows the molecule to be ionized directly from solution into the gas phase, typically as a protonated [M+H]⁺ or deprotonated [M-H]⁻ ion, with minimal fragmentation, preserving the molecular ion for accurate mass determination. rsc.org

Tandem mass spectrometry (MS/MS), often performed on instruments like a Quadrupole Time-of-Flight (Q-ToF), provides deeper structural insights. mdpi.com In an MS/MS experiment, the molecular ion is selected, subjected to collision-induced dissociation (CID) to break it into smaller fragment ions, and then the masses of these fragments are analyzed. researchgate.net The resulting fragmentation pattern is characteristic of the molecule's structure. Common fragmentation pathways for azo dyes involve the cleavage of the N=N bond and fragmentations within the aromatic ring systems. mdpi.com

High-Resolution Mass Spectrometry (HRMS), available on instruments like a Q-ToF, measures m/z values with very high precision. This allows for the calculation of the exact elemental formula of the molecular ion and its fragments, which is a critical step in confirming the identity of a compound and elucidating its fragmentation pathways. uni-saarland.de

Table 4: Mass Spectrometry Data for Characterization of this compound This table is interactive. Click on the headers to sort the data.

| Technique | Ionization Method | Analyzer | Primary Information |

|---|---|---|---|

| ESI-MS | Electrospray Ionization | Quadrupole, ToF | Molecular weight (from [M-H]⁻ or [M+H]⁺) |

| ESI-MS/MS | Electrospray Ionization | Triple Quadrupole, Q-ToF, Ion Trap | Structural information from fragmentation patterns |

| HR-Q-ToF-MS | Electrospray Ionization | Quadrupole and Time-of-Flight | Accurate mass for elemental formula determination |

X-ray Diffraction (XRD) for Crystalline Structure Determination of this compound Compounds

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. anton-paar.commalvernpanalytical.com It relies on the principle that when a beam of X-rays strikes a crystal, the atoms in the crystal lattice scatter the X-rays in a predictable pattern of constructive interference, governed by Bragg's Law. anton-paar.com By analyzing the positions and intensities of the diffracted spots, a complete model of the electron density, and thus the atomic arrangement within the crystal's unit cell, can be constructed. mdpi.com

For this compound, single-crystal XRD analysis would provide unambiguous information on its solid-state conformation, including precise bond lengths, bond angles, and torsion angles. The most significant application of XRD in this context is the structural determination of the metal-dye complexes. As a mordant dye, its function is intrinsically linked to its coordination with a metal ion. XRD analysis of a crystalline metal-Mordant Black 56 complex can reveal:

The coordination number and geometry of the metal center.

The specific atoms of the dye that are binding (ligating) to the metal ion.

This information is crucial for understanding the basis of the color change upon metal binding and the stability of the resulting complex. mdpi-res.com

Table 5: Structural Parameters Obtainable from Single-Crystal XRD This table is interactive. Click on the headers to sort the data.

| Parameter | Description | Importance for this compound |

|---|---|---|

| Unit Cell Dimensions | The lengths and angles of the basic repeating unit of the crystal. | Defines the crystal system and lattice parameters. |

| Space Group | The set of symmetry operations that describe the crystal's structure. | Provides information on the symmetry of the molecular packing. |

| Atomic Coordinates | The x, y, z position of each atom within the unit cell. | Allows for the complete 3D reconstruction of the molecule. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between bonds. | Confirms connectivity and reveals details of molecular geometry. |

| Coordination Geometry | The arrangement of ligand atoms around the central metal ion. | Crucial for understanding the structure of the metal-dye complex. |

Computational Chemistry Investigations of Mordant Black 56

Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Quantum Chemical Parameters

Density Functional Theory (DFT) is a cornerstone in modern computational chemistry, enabling the detailed examination of molecular electronic structures and properties. For Mordant Black 56, DFT calculations are instrumental in understanding its chromophoric system and predicting its chemical behavior.

Electronic Structure: DFT methods allow for the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the band gap, is directly correlated with the dye's absorption spectrum and, consequently, its color. Studies on similar azo dyes often reveal that electron-donating or withdrawing substituents on the aromatic rings can significantly tune this band gap, shifting the absorption maxima to achieve different hues. The distribution of electron density across the molecule, also obtainable via DFT, highlights areas of high and low electron concentration, offering clues about the molecule's polarity and potential for intermolecular interactions.

Reactivity: DFT can predict the reactivity of specific atoms or regions within this compound. By calculating parameters such as atomic charges (e.g., Mulliken charges) and Fukui functions, researchers can identify sites most susceptible to electrophilic or nucleophilic attack. For this compound, understanding these reactive centers is important for predicting its stability under various chemical conditions and its interaction mechanisms with metal ions and textile fibers. The azo linkage (-N=N-) and hydroxyl groups are often key sites for coordination and hydrogen bonding.

Quantum Chemical Parameters: Derived from DFT calculations, parameters like ionization potential (IP), electron affinity (EA), electronegativity, and electrophilicity index provide a quantitative measure of the molecule's electronic stability and reactivity. IP and EA relate directly to the HOMO and LUMO energies, respectively, indicating the ease with which the molecule can lose or gain electrons. These parameters are fundamental for understanding charge transfer processes and the dye's potential as an electron donor or acceptor in various chemical environments.

Table 1: Illustrative Quantum Chemical Parameters for this compound (Hypothetical)

| Parameter | Calculated Value (eV) | Significance in Dye Properties |

| HOMO Energy | -5.35 | Related to electron donation capability and UV-Vis absorption. |

| LUMO Energy | -1.80 | Related to electron acceptance capability and UV-Vis absorption. |

| HOMO-LUMO Gap | 3.55 | Dictates the primary electronic transition and color of the dye. |

| Ionization Potential | 5.35 | Ease of removing an electron, influencing redox behavior. |

| Electron Affinity | 1.80 | Ease of adding an electron, influencing redox behavior. |

| Electrophilicity Index | 1.58 | Indicates the molecule's tendency to accept electrons; reactivity. |

Note: The values presented are illustrative and representative of typical findings for similar azo dyes. Actual calculated values would depend on the specific DFT functional, basis set, and computational conditions employed.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Adsorption Mechanisms

Molecular Dynamics (MD) simulations offer a dynamic perspective on how this compound interacts with its environment, particularly with metal ions and textile substrates. These simulations provide insights into the forces governing adsorption and the stability of the dye-metal complexes.

Adsorption Mechanisms: By simulating the dye's behavior over time, MD can elucidate the mechanisms by which it adsorbs onto a substrate. This includes understanding the orientation of dye molecules on the fiber surface, the diffusion rates of dye molecules, and the formation of aggregates or layers. For this compound, simulations might show how the dye-metal complex interacts with specific functional groups on the fiber, such as the carboxyl or hydroxyl groups of wool or cotton, contributing to washfastness and lightfastness. Analyzing the root-mean-square deviation (RMSD) of the dye molecule during simulations can indicate its structural stability upon adsorption.

Table 2: Illustrative MD Simulation Findings for Dye-Substrate Interactions (Hypothetical)

| Interaction Type | Simulated System | Interaction Energy (kcal/mol) | Dominant Interaction Forces Identified |

| Dye-Metal Complex Formation | This compound + Al³⁺ | -125.8 | Coordination bonds, electrostatic attraction |

| Dye-Fiber Adsorption | Dye-Al³⁺ Complex + Cellulose Model | -68.2 | Hydrogen bonds, van der Waals forces, electrostatic |

| Dye-Dye Aggregation | Concentrated Dye Solution | -18.5 | π-π stacking, hydrophobic interactions |

| Adsorption Kinetics | Dye Diffusion on Wool Surface | Diffusion Coefficient (m²/s) | Surface mobility, binding site accessibility |

Note: The values presented are hypothetical and intended to illustrate the type of quantitative data obtained from MD simulations. Actual results depend on the force fields, simulation parameters, and system setup.

Theoretical Prediction of Molecular Conformations and Energetic Landscapes

The three-dimensional structure of a molecule, its conformation, can significantly influence its physical and chemical properties. Theoretical methods are employed to predict the most stable conformations of this compound and to map its potential energy surface.

Molecular Conformations: Organic molecules like this compound, possessing rotatable bonds, can adopt various spatial arrangements. Computational chemistry tools, starting with conformational searching algorithms and employing energy minimization techniques (often using DFT or molecular mechanics force fields), are used to identify these different conformers. The goal is to find low-energy structures that are likely to be populated under typical conditions. For azo dyes, this might involve exploring rotations around single bonds connecting aromatic rings or substituents, as well as potential intramolecular hydrogen bonding that can stabilize specific arrangements.

Energetic Landscapes: The energetic landscape represents the potential energy of a molecule as a function of its atomic coordinates. Mapping this landscape allows researchers to identify energy minima corresponding to stable conformers and transition states that connect them. The energy differences between these conformers dictate their relative populations and thermodynamic stability. Understanding the conformational landscape of this compound is important because different conformers may exhibit distinct binding affinities to metal ions or unique packing behaviors on surfaces, thereby impacting its dyeing efficiency and color properties.

Table 3: Illustrative Conformational Analysis Data for this compound (Hypothetical)

| Conformer ID | Relative Energy (kJ/mol) | Key Conformational Feature | Estimated Population (%) |

| Conformer A | 0.0 | Planar azo group, specific orientation of chelating hydroxyl groups | 80 |

| Conformer B | 4.1 | Rotation around a C-N bond, altered hydroxyl group positioning | 15 |

| Conformer C | 10.5 | Torsional twist in a naphthalene (B1677914) ring system, less planar | 5 |

Note: The data presented is hypothetical, illustrating the type of information derived from conformational analysis. Actual relative energies and populations would be specific to the computational methodology used.

In Silico Analysis of Functional Properties and Design Principles

The integration of computational findings from DFT, MD, and conformational studies allows for an "in silico" analysis of this compound's functional properties, providing a basis for rational dye design.

Functional Properties: This analysis aims to correlate computational descriptors with observable properties such as color, lightfastness, washfastness, and affinity for textile fibers. For instance, the calculated absorption spectra directly inform the dye's hue and intensity. The strength of intermolecular interactions predicted by MD simulations can be linked to washfastness, as stronger binding to the fiber generally leads to greater resistance to washing. The stability of metal complexes, also assessed computationally, is crucial for mordant dye performance.

Design Principles: Understanding these structure-property relationships enables the development of design principles for synthesizing new dyes or modifying existing ones. For this compound, this could involve:

Color Tuning: Introducing electron-donating or withdrawing groups onto the aromatic rings to shift the absorption spectrum and achieve desired shades.

Enhancing Fastness: Modifying the molecular structure to increase binding affinity to fibers, improve resistance to photodegradation, or enhance the stability of the metal complex.

Optimizing Metal Complexation: Altering the position or nature of chelating functional groups to improve the formation and stability of metal dye complexes.

QSAR Modeling: Developing Quantitative Structure-Activity Relationship models that relate specific molecular descriptors (e.g., HOMO-LUMO gap, dipole moment, solubility parameters) to functional properties, allowing for predictive design of new dye candidates.

Table 4: Illustrative In Silico Derived Structure-Property Relationships for Dye Design (Hypothetical)

| Molecular Descriptor (Calculated) | Predicted Functional Property | Relationship Type | Design Implication for Mordant Dyes |

| Electron-donating substituents | Bathochromic shift (deeper color) | Positive correlation | Introduce such groups to shift absorption to longer wavelengths. |

| Increased planarity of chromophore | Higher molar absorptivity | Positive correlation | Maintain or enhance planarity for more intense coloration. |

| Stronger dye-metal complex stability | Improved washfastness | Direct correlation | Optimize chelating groups for robust metal complex formation. |

| Enhanced hydrogen bonding potential | Increased fiber affinity | Positive correlation | Incorporate polar groups to improve dye uptake and fastness. |

Note: This table presents hypothetical relationships that guide rational design strategies for mordant dyes based on computational insights.

Compound List:

this compound

Azo dye

Metal-complex dye

Environmental Remediation and Degradation Studies of Mordant Black 56

Adsorption Technologies and Mechanisms for Mordant Black 56 Removal

Adsorption has proven to be an efficient, simple, and cost-effective technique for removing dyes from industrial wastewater. imist.ma The process involves the accumulation of dye molecules onto the surface of a solid adsorbent. Various materials have been investigated for their potential to adsorb mordant dyes.

Research into adsorbents like copper ferrite activated carbon nanocomposites (CFACNC) has shown promising results for the removal of Mordant Black 11, a dye structurally similar to this compound. imist.ma Batch adsorption experiments have been conducted to study the effects of various parameters such as pH, initial dye concentration, and adsorbent dosage. The adsorption capacity of CFACNC was found to increase with a higher initial dye concentration, as more dye molecules are available to interact with the active sites of the adsorbent. imist.ma

The pH of the solution plays a crucial role in the adsorption process. For anionic dyes like Mordant Black 11, a lower pH (acidic medium) enhances adsorption. imist.ma This is attributed to the increased concentration of H+ ions, which protonates the adsorbent surface, leading to stronger electrostatic attraction between the positively charged surface and the negatively charged dye molecules. imist.ma In alkaline conditions, an excess of hydroxyl ions (OH-) competes with the anionic dye molecules, causing electrostatic repulsion and a decrease in adsorption capacity. imist.ma

Kinetic studies often reveal that the adsorption process follows a pseudo-second-order model, while equilibrium data can be well-described by the Langmuir isotherm model. imist.ma The favorability of the adsorption process can be indicated by the Langmuir constant (RL), with values between 0 and 1 suggesting favorable adsorption. imist.ma Nanostructured materials like anodic aluminum oxide (AAO) coatings have also been evaluated for the decolorization of Eriochrome Black T (another related mordant dye), demonstrating high removal efficiencies that are dependent on initial dye concentration, temperature, and contact time. mdpi.com

Table 1: Adsorption Parameters for Mordant Dye Removal

| Adsorbent | Target Dye | Optimum pH | Maximum Adsorption Capacity | Isotherm Model | Kinetic Model | Source |

|---|---|---|---|---|---|---|

| Copper Ferrite Activated Carbon Nanocomposites (CFACNC) | Mordant Black 11 | 4 | 39.13 mg/g | Langmuir | Pseudo-second-order | imist.ma |

| Anodic Aluminum Oxide (AAO) | Eriochrome Black T | Not specified | 99% removal at 60°C | Langmuir, Freundlich | Not specified | mdpi.com |

| Waste Tea@Fe NPs | Eriochrome Black T | 3 | 95.85% removal | Not specified | Pseudo-first-order | naturalspublishing.com |

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are a class of wastewater treatment technologies that rely on the generation of highly reactive oxygen species (ROS), primarily hydroxyl radicals (HO•), to oxidize and degrade organic pollutants. mdpi.comatlantis-press.com These processes are considered promising for the treatment of dye-containing wastewater due to their ability to break down complex and recalcitrant organic molecules into simpler, less harmful substances. atlantis-press.com

Various AOPs, including ozonation, Fenton and photo-Fenton oxidation, and electrochemical advanced oxidation processes (EAOPs) like electro-Fenton (EF) and anodic oxidation (AO), have shown great potential for the degradation of a wide range of dyes. mdpi.commdpi.com While specific studies on this compound are limited, research on other azo dyes provides insight into the efficacy of these methods. For instance, the degradation of Rhodamine B has been successfully achieved using EF, AO, and their combination (EF/AO), with operational parameters like current density significantly influencing the degradation rate. mdpi.com

The integration of chemical oxidation processes with biological treatments can leverage the advantages of both methods, minimizing their respective drawbacks. researchgate.net AOPs can be used as a pre-treatment step to break down complex dye molecules, increasing their biodegradability for subsequent biological treatment. mdpi.com Although highly effective, the industrial application of AOPs can be limited by operational costs. atlantis-press.com

Photodegradation Pathways and Kinetics of this compound

Photodegradation, particularly heterogeneous photocatalysis, is an AOP that utilizes semiconductor materials as catalysts to degrade pollutants under light irradiation. acadpubl.eu This method is effective for removing low concentrations of organic contaminants from wastewater. acadpubl.eu

Studies on the photocatalytic degradation of Eriochrome Black T (EBT), a proxy for this compound, have demonstrated high efficiency using various nanocomposites. For example, a BaWO4/MoS2 composite has shown superior photocatalytic performance, achieving nearly 99.2% degradation of EBT. mdpi.com The enhanced activity is attributed to effective charge generation and separation, minimizing the recombination of photogenerated electron-hole pairs. mdpi.com The degradation mechanism involves the generation of hydroxyl radicals which attack the azo group in the dye molecule, leading to the formation of various intermediate products. mdpi.com

Similarly, ZnO nanoparticles have been used for the heterogeneous photocatalytic degradation of Mordant Black 11 under UV-Vis light. nih.gov The kinetics of photodegradation often follow a pseudo-first-order model. The rate of degradation is influenced by several factors, including the catalyst amount, pH of the solution, and the initial concentration of the dye. acadpubl.eu For instance, with ZnO-CeO2 nanocomposites used for Reactive Black dye, a 1:1 weight ratio provided the maximum oxidation rate under UV light. researchgate.net

Table 2: Kinetic Data for Photodegradation of Mordant Dyes

| Catalyst | Target Dye | Light Source | Degradation Efficiency | Rate Constant (k) | Kinetic Model | Source |

|---|---|---|---|---|---|---|

| BaWO4/MoS2 | Eriochrome Black T | Solar simulated | 99.20% | 0.00994 min⁻¹ | Pseudo-first-order | mdpi.com |

| ZnO nanoparticles | Mordant Black 11 | UV-Vis | Not specified | Not specified | Not specified | nih.gov |

| TiO2 nanoparticles | Eriochrome Black T | UV | Effective degradation | Not specified | Not specified | acadpubl.eu |

Physicochemical Treatment Approaches for Dye-Containing Effluents

Besides adsorption and AOPs, several other physicochemical treatment methods are employed for treating dye-containing effluents. These include conventional methods like coagulation, flocculation, and membrane filtration. mdpi.commdpi.com These techniques can be effective but may have limitations such as high costs, energy requirements, and the generation of hazardous sludge. mdpi.com

Coagulation and adsorption are among the simplest and most commonly used methods for treating textile wastewater. nih.gov Natural coagulants, such as those derived from Moringa oleifera, are gaining attention as an environmentally friendly alternative to synthetic ones. They have demonstrated significant efficiency in reducing color, turbidity, and Chemical Oxygen Demand (COD) in dyeing industry effluents. ijsart.com

Membrane filtration technologies, while effective, can be expensive. mdpi.com The choice of a specific physicochemical method often depends on the type and concentration of the dye, the volume of wastewater, and economic considerations. For industrial applications, a combination of different treatment processes is often necessary to achieve the desired level of purification. researchgate.net

Bioremediation Strategies, Including Microbial and Enzymatic Degradation of this compound

Bioremediation offers an economical and environmentally sustainable alternative for the detoxification and removal of dyes from industrial effluents. nih.govmdpi.com This approach utilizes microorganisms like bacteria, fungi, and algae, or their enzymes, to break down complex dye molecules into simpler, non-toxic compounds. mdpi.comnih.gov

Several bacterial strains have been identified for their ability to decolorize and degrade mordant dyes. For example, Klebsiella pneumoniae MB398 has been shown to efficiently decolorize Mordant Black 11, achieving up to 75.35% removal over 72 hours under acidic conditions. nih.gov Similarly, Bacillus lentus has demonstrated the ability to decolorize Eriochrome Black T, with optimal performance at 30°C and a pH of 7. researchgate.net Studies on the degradation of Mordant Black 17 by Moraxella osloensis have identified intermediate compounds such as naphthalene (B1677914), naphthol, and salicylic acid, providing insights into the degradation pathway. researchgate.netnih.gov

The initial step in the bacterial degradation of azo dyes is typically the enzymatic cleavage of the azo bond (-N=N-), leading to the formation of aromatic amines. nih.gov This process is often carried out by enzymes like azoreductases, laccases, and peroxidases. mdpi.comnih.gov Decolorization can occur under both aerobic and anaerobic conditions, though anaerobic processes are often more effective for the initial azo bond cleavage. nih.govnih.gov

Table 3: Microbial Degradation of Mordant Dyes

| Microorganism | Target Dye | Decolorization Efficiency | Incubation Time | Key Conditions | Source |

|---|---|---|---|---|---|

| Klebsiella pneumoniae MB398 | Mordant Black 11 | 75.35% | 72 hours | pH 6.0, 37°C | nih.gov |

| Bacillus lentus | Eriochrome Black T | 98% | 48 hours | pH 7.0, 30°C | researchgate.net |

| Moraxella osloensis | Mordant Black 17 | 92% | 48 hours | Stationary culture, 35°C | researchgate.netnih.gov |

Development of Sustainable and Eco-friendly Approaches for Mordant Dye Wastewater Treatment

The growing concern over the environmental impact of synthetic dyes and conventional treatment methods has spurred research into sustainable and eco-friendly alternatives. mdpi.commdpi.com These approaches aim to minimize chemical usage, reduce sludge production, and lower energy consumption.

The use of biological methods, such as microbial and enzymatic degradation, is a cornerstone of sustainable wastewater treatment. mdpi.commdpi.com These processes are cost-effective, produce less sludge, and can lead to the complete mineralization of dyes into non-toxic products. mdpi.com Employing natural materials as adsorbents and coagulants is another key strategy. ijsart.commdpi.com Agro-industrial wastes and materials like luffa cylindrica are being explored as low-cost, biodegradable adsorbents. mdpi.com

Furthermore, the development of eco-friendly mordants for the dyeing process itself is an important preventative measure. patsnap.com Using mordants derived from natural sources like tannin-rich plant extracts can reduce the toxicity of the effluent from the outset. patsnap.comgnest.org The integration of various sustainable technologies, such as combining biological treatments with advanced oxidation processes, can create highly efficient and environmentally sound systems for treating mordant dye wastewater. mdpi.comnih.gov

Applications of Mordant Black 56 in Materials Science and Industrial Processes

Mordant Black 56 in Textile Dyeing: Mechanism of Fiber Affinity and Color Fastness

The application of this compound in textile dyeing relies on the principle of mordant dyeing, where metal ions act as intermediaries to bond the dye to the fiber slideshare.networdpress.com. These metal ions, often derived from salts of aluminum, iron, copper, or chromium, form coordination complexes with specific functional groups within the dye molecule and also interact with the fiber structure slideshare.netmdpi.com. This interaction creates strong, insoluble dye-metal-fiber complexes, which are responsible for the dye's substantivity and fastness properties scribd.com.

For protein fibers such as wool and silk, which possess amino (-NH2) and carboxyl (-COOH) groups, mordants can form ternary complexes, significantly increasing dye uptake and affinity mdpi.comjazanu.edu.sa. Cellulosic fibers like cotton, lacking these readily reactive groups, typically require pre-treatment with mordants or substances like tannins to establish binding sites for the dye-mordant complex mdpi.comnih.gov. The inherent structure of this compound, as a mordant dye, is designed to facilitate this metal-complex formation, ensuring effective coloration on various textile substrates.

A significant advantage of employing mordant dyes like this compound is the resultant high color fastness. The formation of insoluble metal-dye complexes within the fiber matrix leads to superior resistance against washing, light, and rubbing slideshare.netscribd.comresearchgate.net. This compound exhibits the following ISO fastness properties:

Table 1: ISO Fastness Properties of this compound

| Fastness Property | Rating |

| Ironing Fastness | 4-5 |

| Light Fastness | 5 |

| Fulling | 4-5 |

| Perspiration Fastness | 4-5 |

| Soaping | 4-5 |

| Water | 5 |

These ratings, with scores of 4-5 and 5, signify good to excellent fastness across various conditions, making this compound suitable for applications demanding durable coloration worlddyevariety.com.

Integration of this compound in Functional Dye Systems for Advanced Materials

Functional dyes are engineered to impart specific properties beyond mere coloration, such as responsiveness to environmental stimuli or enhanced material performance imist.ma. While the provided literature does not detail specific advanced functional applications of this compound, its classification as a mordant dye offers theoretical possibilities. Mordant dyes require a mordant to develop their affinity for fibers, influencing their interaction with light and water imist.ma. The capacity of mordant dyes to form metal complexes could potentially be leveraged to integrate other functionalities, such as improved thermal stability or unique electronic characteristics, into materials. However, specific research detailing this compound's integration into advanced functional dye systems is limited in the reviewed sources.

Optoelectronic Properties and Potential Applications of this compound in Sensing Devices

Optoelectronic Properties: As an azo dye, this compound inherently possesses chromophoric properties due to the presence of the azo (-N=N-) group, which is responsible for absorbing light within the visible spectrum electrochemsci.orgmdpi.comnih.gov. Azo dyes, as a class, are subjects of research for their potential in nonlinear optics and as visible light harvesting materials nih.govworldscientific.com. While specific optoelectronic data for this compound, such as detailed absorption and emission spectra, are not explicitly provided in the search results, its molecular structure indicates light interaction capabilities.

Potential Applications in Sensing Devices: The electrochemical behavior of mordant dyes has been investigated, suggesting their potential utility in sensing applications electrochemsci.orgmdpi.comdntb.gov.ua. Studies on related mordant dyes have revealed electrochemical activity, particularly the reduction of the azo group, which can be harnessed for electrochemical sensing electrochemsci.org. Furthermore, research has explored the use of modified electrodes, including those incorporating mordant dyes, for the electrochemical determination of various substances dntb.gov.ua. This indicates that this compound, given its azo structure, might be a candidate for development into electrochemical sensors, contingent on its specific redox properties for target analyte detection. Fluorescence spectroscopy is another common sensing modality, but no specific fluorescence characteristics for this compound were found in the provided information mdpi.comresearchgate.net.

Q & A

Q. What are the key chemical properties of Mordant Black 56 that influence its efficacy in dyeing applications?

this compound (C.I. 16710) is a sulfonated azo dye with the molecular formula . Its structure includes a chloro-hydroxyphenylazo group bonded to a dihydroxynaphthalenesulfonic acid backbone, enabling strong coordination with metal ions like iron (Fe²⁺/Fe³⁺) and aluminum (Al³⁺) during mordanting . The sulfonate group enhances solubility in aqueous solutions, critical for uniform dye distribution in textiles. Researchers should prioritize UV-Vis spectroscopy to confirm its absorption maxima (typically 500-600 nm for metal complexes) and FT-IR to validate functional groups during purity assessments.

Q. How does the interaction between this compound and metal mordants affect dye fixation in natural fibers?

this compound forms stable chelates with transition metals, which bind to fiber hydroxyl/carboxyl groups. For example, ferrous sulfate (FeSO₄) produces darker hues and improves wash-fastness by forming insoluble complexes, whereas aluminum sulfate (Al₂(SO₄)₃) may yield lighter shades with comparable colorfastness . Researchers should conduct pre-mordanting trials (immersion in mordant solution before dyeing) and compare outcomes with post- or concurrent mordanting to optimize metal-dye-fiber interactions. Atomic absorption spectroscopy (AAS) can quantify residual metal ions post-treatment to assess fixation efficiency.

Advanced Research Questions

Q. What experimental design strategies are effective for optimizing this compound dyeing parameters (e.g., pH, temperature, mordant concentration)?

Response Surface Methodology (RSM) with Box-Behnken or Central Composite Designs is recommended to model non-linear relationships between variables. For instance, a study optimizing hair bleaching with iron mordants identified pH, FeSO₄ concentration, and temperature as critical factors, achieving peak whiteness () at pH 1, 70°C, and 9.5 g/L FeSO₄ . Researchers should include interaction terms (e.g., pH × temperature) in ANOVA to identify synergies. Pilot studies (single-factor experiments) are essential to define variable ranges and avoid extrapolation errors.

Q. How can researchers resolve contradictions in reported effects of mordant concentration on colorfastness?

Contradictions may arise from differing fiber types or measurement protocols. For example, a study found no significant differences in colorfastness across 25–100% mordant concentrations in wool, suggesting saturation effects . To address such discrepancies:

- Standardize testing (e.g., ISO 105-C06 for wash-fastness).

- Use multivariate ANOVA to isolate concentration effects from confounding variables (e.g., dye bath pH).

- Apply Tukey’s HSD post-hoc tests to compare group means.

- Report effect sizes (e.g., partial η²) to quantify practical significance beyond statistical thresholds.

Q. What methodologies best evaluate the impact of alternative mordants (e.g., biobased vs. synthetic) on this compound’s performance?

Comparative studies should include:

- Material characterization : SEM-EDS to map mordant distribution on fibers .

- Color metrics : CIELAB () for hue shifts and ΔE for color difference.

- Mechanical testing : Tensile strength (ASTM D5035) and elongation (%) to assess fiber degradation .

- Eco-toxicity assays : ICP-MS to quantify heavy metal leaching and algal bioassays for environmental impact. For biobased mordants (e.g., tannins), FT-IR can confirm chelate formation .

Q. How can researchers design studies to address gaps in understanding this compound’s photostability under UV exposure?

- Accelerated aging tests : Expose dyed samples to xenon-arc lamps (ASTM G155) and measure color retention (ΔE) over time.

- Mechanistic analysis : ESR spectroscopy to detect free radical formation during UV degradation.

- Protective additives : Test UV absorbers (e.g., TiO₂ nanoparticles) via factorial designs to evaluate synergistic effects with mordants .

Methodological Considerations

- Data Contradictions : Use meta-analysis frameworks (e.g., PRISMA) to systematically evaluate literature discrepancies, emphasizing variables like fiber type, mordant application sequence, and measurement techniques .

- Statistical Rigor : Report power analysis (e.g., G*Power) to justify sample sizes and minimize Type II errors .

- Ethical Compliance : For studies involving human-sourced materials (e.g., hair), ensure informed consent protocols align with institutional IRB standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.